N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C21H17BrN2O. This compound is characterized by the presence of a bromophenyl group and a biphenyl structure, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the biphenyl structure provides stability and rigidity to the molecule. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl and biphenyl structures but lacks the carbohydrazide group.
4-Bromodiphenyl: Similar to 4-bromobiphenyl but with different substitution patterns.
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE: Contains a benzimidazole ring instead of a biphenyl structure.
Uniqueness
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to its specific combination of bromophenyl and biphenyl structures with a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C21H17BrN2O |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17BrN2O/c1-15(16-11-13-20(22)14-12-16)23-24-21(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-15+ |
InChI Key |
LRKUSKSJSLUZHH-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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